molecular formula C12H14N4 B045630 1-(Piperazin-1-yl)phthalazine CAS No. 118306-90-4

1-(Piperazin-1-yl)phthalazine

Cat. No. B045630
M. Wt: 214.27 g/mol
InChI Key: DZWBPVWZCQJMGW-UHFFFAOYSA-N
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Description

“1-(Piperazin-1-yl)phthalazine” is a chemical compound with the CAS Number: 1333898-02-4 . It is also known as “1-(1-piperazinyl)phthalazine dihydrochloride” and has a molecular weight of 287.19 . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of 1-(Piperazin-1-yl)phthalazine derivatives involves the reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or secondary amines . The synthesized compounds were characterized by spectral data .


Molecular Structure Analysis

The InChI Code for 1-(Piperazin-1-yl)phthalazine is 1S/C12H14N4.2ClH/c1-2-4-11-10 (3-1)9-14-15-12 (11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H . This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

1-(Piperazin-1-yl)phthalazine is a powder that is stored at room temperature . It has a molecular weight of 287.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched data.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-piperazin-1-ylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWBPVWZCQJMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561901
Record name 1-(Piperazin-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-1-yl)phthalazine

CAS RN

118306-90-4
Record name 1-(Piperazin-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Akl, AA Abd El-Hafeez, TM Ibrahim, R Salem… - European Journal of …, 2022 - Elsevier
Pharmacologic inhibition of the oncogenic protein kinases using small molecules is a promising strategy to combat several human malignancies. CDK1 is an example of such a …
Number of citations: 5 www.sciencedirect.com
SM Abou-Seri, WM Eldehna, MM Ali… - European journal of …, 2016 - Elsevier
In our endeavor towards the development of effective VEGFR-2 inhibitors, three novel series of phthalazine derivatives based on 1-piperazinyl-4-arylphthalazine scaffold were …
Number of citations: 116 www.sciencedirect.com

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